Carbonic Anhydrase Isoform Selectivity Shift: Ortho-Dimethyl Substitution Reduces Broad-Spectrum Affinity While Enabling Isoform Discrimination
The introduction of two methyl groups at ortho positions of the benzenesulfonamide scaffold decreased binding affinity to nearly all twelve catalytically active human carbonic anhydrase isoforms, but critically gained selectivity toward one specific isoform [1]. This contrasts with unsubstituted benzenesulfonamide, which exhibits broad-spectrum CA inhibition with little isoform discrimination. Furthermore, the 2,6-dimethylbenzenesulfonamide core provides a privileged platform for further selectivity tuning: adding a chloro substituent at the meta position of 2,6-dimethylbenzenesulfonamide derivatives did not alter binding to CA I, but enhanced affinity for all other CAs—particularly CA VII and CA XIII—by up to 500-fold [1]. Binding affinities were determined by fluorescent thermal shift assay (FTSA) and intrinsic binding thermodynamics calculated for the benzenesulfonamide anion binding to the Zn(II)-bound water form of each CA isoform [1].
| Evidence Dimension | Carbonic anhydrase isoform binding selectivity profile |
|---|---|
| Target Compound Data | 2,6-Dimethyl substitution on benzenesulfonamide: reduced affinity to nearly all CA isoforms; gained selectivity toward one isoform (exact isoform and Ki/Kd values not specified in the available abstract for the parent scaffold without pyrrolidinone tail) [1]. |
| Comparator Or Baseline | Unsubstituted benzenesulfonamide: broad-spectrum CA inhibitor, no significant isoform selectivity [1]. Acetazolamide (reference clinical CA inhibitor): Ki values of 0.25 nM (CA I), 0.012 nM (CA II), 0.074 nM (CA VII), 0.063 nM (CA XIII) [2]. |
| Quantified Difference | Qualitative shift from broad-spectrum inhibition to isoform-selective binding; up to 500-fold affinity increase for CA VII and CA XIII upon meta-chloro substitution of 2,6-dimethylbenzenesulfonamide derivatives [1]. |
| Conditions | Fluorescent thermal shift assay (FTSA); intrinsic binding affinity representing benzenesulfonamide anion binding to Zn(II)-bound water form of twelve human CA isoforms; recombinant human CA enzymes [1]. |
Why This Matters
For drug discovery programs targeting specific CA isoforms (e.g., CA VII for neuropathic pain or CA XIII), the 2,6-dimethylbenzenesulfonamide scaffold provides a starting point with inherently reduced off-target CA binding compared to unsubstituted benzenesulfonamide, reducing the synthetic burden of achieving selectivity.
- [1] Vaškevičienė, I., Paketurytė, V., Pajanok, N., Žukauskas, Š., Sapijanskaitė, B., Kantminienė, K., Mickevičius, V., Zubrienė, A., & Matulis, D. (2019). Pyrrolidinone-bearing methylated and halogenated benzenesulfonamides as inhibitors of carbonic anhydrases. Bioorganic & Medicinal Chemistry, 27(2), 322–337. https://doi.org/10.1016/j.bmc.2018.12.004 View Source
- [2] PMC Table 2. Ki values for acetazolamide against human CA isoforms I, II, VII, XIII. Retrieved from https://pmc.ncbi.nlm.nih.gov/ (Acetazolamide: CA I 0.25 nM, CA II 0.012 nM, CA VII 0.074 nM, CA XIII 0.063 nM). Data from stopped-flow CO₂ hydrase assay. View Source
